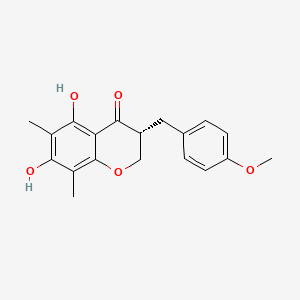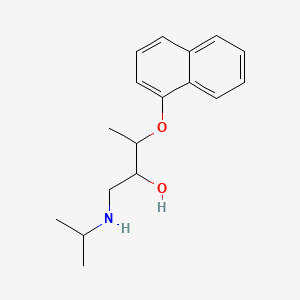
Inhibiteur de Pontin-Reptin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pontin and Reptin are highly conserved ATPases of the AAA+ (ATPases Associated with various cellular Activities) superfamily. These proteins are involved in various cellular processes, including chromatin remodeling, transcriptional regulation, DNA damage repair, and cell cycle progression . Due to their roles in oncogenesis, inhibitors targeting Pontin and Reptin have garnered significant interest as potential therapeutic agents .
Applications De Recherche Scientifique
Pontin and Reptin inhibitors have a wide range of scientific research applications, including:
Cancer Research: These inhibitors are used to study the role of Pontin and Reptin in oncogenesis and to develop potential anticancer therapies.
Chromatin Remodeling: Researchers use these inhibitors to investigate the involvement of Pontin and Reptin in chromatin remodeling and transcriptional regulation.
DNA Damage Repair: The inhibitors help elucidate the role of Pontin and Reptin in DNA damage sensing and repair mechanisms.
Cell Cycle Regulation: Studies on cell cycle progression and mitotic spindle assembly often employ these inhibitors to understand the underlying molecular mechanisms.
Mécanisme D'action
Target of Action
The primary targets of the Pontin Reptin inhibitor, also known as 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide, are the ATPases Pontin (RUVBL1) and Reptin (RUVBL2) . These proteins belong to the AAA+ (ATPases Associated with various cellular Activities) superfamily . They are implicated in various biological processes crucial for oncogenesis .
Mode of Action
The Pontin Reptin inhibitor interacts with its targets, leading to changes in their function. Pontin and Reptin are involved in the regulation of gene transcription, chromatin remodeling, DNA damage sensing and repair, and the assembly of protein and ribonucleoprotein complexes . They modulate the transcriptional activities of proto-oncogenes such as MYC and β-catenin . The inhibitor likely disrupts these interactions, thereby affecting the functions of Pontin and Reptin.
Biochemical Pathways
The biochemical pathways affected by the Pontin Reptin inhibitor are primarily related to cell cycle progression and RNA processing . Pontin and Reptin are functionally enriched in these pathways . They interact with E2F1 and amplify the E2F1 transcription response in an ATPase domain-dependent manner . The inhibitor may disrupt these interactions, leading to altered expression of multiple genes .
Result of Action
The result of the Pontin Reptin inhibitor’s action at the molecular and cellular level is the disruption of the normal functions of Pontin and Reptin. This includes changes in cell cycle progression, RNA processing, and the transcriptional activities of certain proto-oncogenes . These changes could potentially lead to the inhibition of oncogenesis.
Analyse Biochimique
Biochemical Properties
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: interacts with the AAA+ ATPases Pontin and Reptin, inhibiting their ATPase activity . This inhibition affects the proteins’ ability to regulate gene transcription, remodel chromatin, and participate in DNA repair processes . The compound binds to the ATPase domain of Pontin and Reptin, preventing ATP hydrolysis and subsequent conformational changes required for their function .
Cellular Effects
The inhibition of Pontin and Reptin by 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide leads to significant changes in cellular processes . The compound affects cell signaling pathways, gene expression, and cellular metabolism . In cancer cells, the inhibition of Pontin and Reptin results in reduced cell proliferation, increased apoptosis, and impaired DNA repair . These effects contribute to the compound’s anti-tumor activity .
Molecular Mechanism
At the molecular level, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide exerts its effects by binding to the ATPase domain of Pontin and Reptin . This binding inhibits ATP hydrolysis, preventing the conformational changes necessary for the proteins’ function . The inhibition of Pontin and Reptin disrupts their interactions with other biomolecules, such as transcription factors and chromatin remodeling complexes, leading to altered gene expression and impaired DNA repair .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide have been observed to change over time . The compound is relatively stable, but its inhibitory effects on Pontin and Reptin can diminish with prolonged exposure . Long-term studies have shown that the compound can lead to sustained changes in cellular function, including reduced cell proliferation and increased apoptosis .
Dosage Effects in Animal Models
In animal models, the effects of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide vary with different dosages . At lower doses, the compound effectively inhibits Pontin and Reptin, leading to reduced tumor growth . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing the dosage for therapeutic applications .
Metabolic Pathways
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide: is involved in various metabolic pathways . The compound is metabolized by liver enzymes, leading to the formation of several metabolites . These metabolites can affect metabolic flux and alter the levels of key metabolites in cells . The compound’s interaction with metabolic enzymes and cofactors is crucial for its bioactivity and therapeutic potential .
Transport and Distribution
Within cells and tissues, 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide is transported and distributed through various mechanisms . The compound interacts with transporters and binding proteins, which facilitate its uptake and distribution . These interactions influence the compound’s localization and accumulation in specific tissues, affecting its therapeutic efficacy .
Subcellular Localization
The subcellular localization of 5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide plays a crucial role in its activity and function . The compound is primarily localized in the nucleus, where it interacts with Pontin and Reptin . This localization is mediated by specific targeting signals and post-translational modifications . The nuclear localization of the compound is essential for its inhibitory effects on gene transcription and DNA repair .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pontin and Reptin inhibitors typically involves the design of small molecules that can selectively bind to and inhibit the ATPase activity of these proteins. The synthetic routes often include:
Design and Synthesis of Core Scaffold: The core scaffold of the inhibitor is synthesized using standard organic synthesis techniques, such as condensation reactions, cyclization, and functional group modifications.
Functionalization: The core scaffold is further functionalized to enhance binding affinity and selectivity
Purification and Characterization: The synthesized compounds are purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of Pontin and Reptin inhibitors involves scaling up the synthetic routes developed in the laboratory. This process includes:
Optimization of Reaction Conditions: Reaction conditions are optimized for large-scale production, focusing on yield, purity, and cost-effectiveness.
Batch or Continuous Flow Synthesis: Depending on the compound’s complexity, batch or continuous flow synthesis methods are employed to produce the inhibitors on an industrial scale.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Pontin and Reptin inhibitors undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the inhibitor. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
TIP49a and TIP49b Inhibitors: These inhibitors target proteins closely related to Pontin and Reptin and share similar mechanisms of action.
RuvB Helicase Inhibitors: Given the homology between Pontin/Reptin and bacterial RuvB helicase, inhibitors targeting RuvB helicase can also affect Pontin and Reptin.
Uniqueness
Pontin and Reptin inhibitors are unique due to their dual targeting of both Pontin and Reptin, which allows for a more comprehensive disruption of the cellular processes these proteins regulate. This dual targeting is particularly advantageous in cancer therapy, where the simultaneous inhibition of multiple pathways can enhance therapeutic efficacy .
Propriétés
IUPAC Name |
5-chloro-2-ethoxy-4-fluoro-N-[4-[[5-(methoxymethyl)-1-methyl-3-oxo-2-phenylpyrazol-4-yl]amino]-2,2-dimethyl-4-oxobutyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32ClFN4O5/c1-6-38-22-13-20(29)19(28)12-18(22)25(35)30-16-27(2,3)14-23(34)31-24-21(15-37-5)32(4)33(26(24)36)17-10-8-7-9-11-17/h7-13H,6,14-16H2,1-5H3,(H,30,35)(H,31,34) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSYKGPNNAONUMF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC(C)(C)CC(=O)NC2=C(N(N(C2=O)C3=CC=CC=C3)C)COC)Cl)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32ClFN4O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
547.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3H-Imidazo[4,5-d][1,2,3]triazine-4,6(5H,7H)-dione](/img/structure/B579877.png)






![[4-[[4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino]phenyl]-(4-pyrrolidin-1-ylpiperidin-1-yl)methanone;hydrochloride](/img/structure/B579891.png)


